REACTION_CXSMILES
|
S([O-])(O)=O.[Na+].C=O.[CH2:8]([N:10]([CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][NH:15]1)[CH2:11][CH3:12])[CH3:9].[C-]#[N:21].[Na+].[CH2:23]1[CH2:28]CCCC1>O>[CH2:8]([N:10]([CH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][N:15]1[CH2:28][C:23]#[N:21])[CH2:11][CH3:12])[CH3:9] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
170.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC1NCCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
172 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred for a further 2 hours without any external heating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 30° C.
|
Type
|
TEMPERATURE
|
Details
|
whereupon the mixture spontaneously heated up to 40° C.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC1N(CCCC1)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |